molecular formula C18H22O B14512831 Octadeca-2,9,17-triene-4,6-diynal CAS No. 62706-54-1

Octadeca-2,9,17-triene-4,6-diynal

Cat. No.: B14512831
CAS No.: 62706-54-1
M. Wt: 254.4 g/mol
InChI Key: YYLRGBUNZYXRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadeca-2,9,17-triene-4,6-diynal is an organic compound with the molecular formula C18H24O. It is characterized by the presence of three double bonds and two triple bonds within its carbon chain, making it a polyunsaturated compound. This unique structure imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadeca-2,9,17-triene-4,6-diynal typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo coupling reactions to form the desired polyunsaturated structure. For instance, the reaction between a terminal alkyne and an alkene in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification methods .

Chemical Reactions Analysis

Types of Reactions

Octadeca-2,9,17-triene-4,6-diynal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.

    Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.

Major Products Formed

Scientific Research Applications

Octadeca-2,9,17-triene-4,6-diynal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octadeca-2,9,17-triene-4,6-diynal involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62706-54-1

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

octadeca-2,9,17-trien-4,6-diynal

InChI

InChI=1S/C18H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,9-10,16-18H,1,3-8,11H2

InChI Key

YYLRGBUNZYXRJR-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCC=CCC#CC#CC=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.